
Stavudine (d4T)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stavudine (d4T) is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
BenchChem offers high-quality Stavudine (d4T) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stavudine (d4T) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stavudine, also known as d4T, is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections . Stavudine functions by getting phosphorylated into active metabolites that halt viral DNA synthesis. These metabolites compete to be integrated into viral DNA, thereby inhibiting the HIV reverse transcriptase enzyme and acting as a chain terminator . The absence of a 3'-OH group in the incorporated nucleoside prevents the essential 5' to 3' phosphodiester linkage for DNA chain elongation, effectively stopping viral DNA growth .
Clinical Applications
Stavudine has been used both as a monotherapy and in combination with other nucleosides and protease inhibitors for treating HIV infections . Studies have shown that d4T (1 mg/kg of body weight/day) can decrease viral load in plasma and peripheral blood mononuclear cells, as well as increase CD4+ cell counts .
Impact of Food on Bioavailability
A study on the pharmacokinetics of stavudine showed that food does not significantly affect its bioavailability. The study involved fifteen HIV-infected subjects with CD4+ cell counts of ≥200/μl who received 70 mg of d4T in a fasting state, 1 hour before, or 5 minutes after a standardized high-fat breakfast . The results indicated that while the rate of absorption might be slowed when taken after a meal, the overall bioavailability remains unaffected, suggesting that patients can take it without regard to meals .
Pediatric Use
In children aged 3 months to 6 years, d4T and zidovudine (ZDV) have shown comparable safety and tolerance. A study with 212 HIV-infected children showed that neutropenia was significantly less common in children treated with d4T compared to those receiving zidovudine . Additionally, there was evidence that weight gain and absolute CD4+ lymphocyte counts were better maintained in children receiving d4T .
Combination Therapies
Stavudine has been used in combination with other antiretroviral drugs. However, some studies suggest potential antagonism when combined with zidovudine . In routine clinical care, tenofovir (TDF) has shown better performance compared to d4T or AZT, with less drug substitution and mortality .
Adverse Effects and Mitigation
Peripheral neuropathy is a notable toxicity associated with higher doses and longer durations of d4T therapy . All 22 cases occurred in the context of hyperlactatemia, a recognized stavudine effect .
Tables of Pharmacokinetic Parameters
Table 1 summarizes the pharmacokinetic parameters of d4T under different conditions :
Table 1: Pharmacokinetic Parameters of d4T
Parameter | Fasting State | After Meal | 1 Hour Before Meal |
---|---|---|---|
Cmax (ng/ml) | 1,439 ± 490 | 756 ± 166 | 1,532 ± 673 |
Tmax (h) | 0.65 ± 0.28 | 1.73 ± 0.64 | 0.75 ± 0.37 |
AUC0–∞ (ng · h/ml) | 2,527 ± 726 | 2,359 ± 537 | 2,459 ± 721 |
t1/2 (h) | 1.56 ± 0.27 | 1.55 ± 0.22 | 1.67 ± 0.39 |
Recent Trends
Eigenschaften
IUPAC Name |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859788 |
Source
|
Record name | 1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.